

Solubility of 2-(2-hydroxy-2-phenylethoxy)phenol in different solvents

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Compound of Interest

Compound Name: 2-(2-Hydroxy-2-phenylethoxy)phenol
CAS No.: 328104-89-8
Cat. No.: B2490477

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An In-Depth Technical Guide to the Solubility of **2-(2-hydroxy-2-phenylethoxy)phenol** for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of **2-(2-hydroxy-2-phenylethoxy)phenol**, a molecule of interest in pharmaceutical research. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes its known physicochemical properties, predicts its solubility profile based on structural analogs and established chemical principles, and provides robust methodologies for its empirical determination. Our objective is

to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound.

Physicochemical Characterization of 2-(2-hydroxy-2-phenylethoxy)phenol

Understanding the inherent physicochemical properties of **2-(2-hydroxy-2-phenylethoxy)phenol** is paramount to predicting and interpreting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ O ₃	[1][2]
Molecular Weight	230.26 g/mol	[1][2]
XLogP3	2.2	[1][2]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Synonyms	α -[(2-Hydroxyphenoxy)methyl]benzenemethanol	[3][4]

The presence of two hydroxyl groups and an ether linkage suggests that **2-(2-hydroxy-2-phenylethoxy)phenol** can engage in hydrogen bonding, a key determinant of its solubility in protic solvents. The XLogP3 value of 2.2 indicates a moderate lipophilicity, suggesting that it will exhibit some solubility in both polar and non-polar environments.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

In the absence of direct experimental data, we can predict the solubility of **2-(2-hydroxy-2-phenylethoxy)phenol** by examining its structural features and comparing them to analogous compounds such as 2-phenoxyethanol and guaiacol glyceryl ether (guaifenesin). The principle of "like dissolves like" serves as a guiding tenet.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic Solvents	Water, Ethanol, Methanol, Isopropanol	Moderate to High	<p>The two hydroxyl groups can form strong hydrogen bonds with protic solvents. The presence of two phenyl rings will limit its aqueous solubility compared to smaller alcohols. Phenolic compounds generally show increased solubility in alcohols.</p> <p>[5]</p>
Polar Aprotic Solvents	Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile	High	<p>These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute. 2-Phenoxyethanol is miscible with acetone.</p> <p>[6]</p>
Non-Polar Solvents	Hexane, Toluene, Diethyl Ether	Low to Moderate	<p>The two phenyl rings provide non-polar character, allowing for some interaction with non-polar solvents. However, the polar hydroxyl and ether groups will limit extensive solubility. Guaiacol is slightly soluble in petroleum</p>

ether but miscible with ether.[7]

Chlorinated Solvents

Dichloromethane,
Chloroform

Moderate to High

These solvents can interact with the aromatic rings and the polar functional groups. Guaiacol is miscible with chloroform.[7]

Key Factors Influencing Solubility

The Critical Role of pH

The phenolic hydroxyl group in **2-(2-hydroxy-2-phenylethoxy)phenol** is weakly acidic. Therefore, the pH of the aqueous medium will significantly influence its solubility.

- Acidic to Neutral pH ($\text{pH} < \text{pKa}$): The compound will exist predominantly in its neutral, protonated form. Its aqueous solubility will be relatively low, governed by the polarity of the molecule itself.
- Alkaline pH ($\text{pH} > \text{pKa}$): The phenolic hydroxyl group will deprotonate to form a phenolate salt. This ionic form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[8]

Temperature Dependence

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. It is reasonable to assume that the solubility of **2-(2-hydroxy-2-phenylethoxy)phenol** will also increase at higher temperatures. This can be a critical parameter to consider in formulation and crystallization processes.

A Validated Experimental Protocol for Solubility Determination

To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.^{[9][10]}

Materials and Equipment

- **2-(2-hydroxy-2-phenylethoxy)phenol** (solid)
- Selected solvents (analytical grade)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2-(2-hydroxy-2-phenylethoxy)phenol** to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker or on a stirrer.
 - Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined

experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

- Phase Separation:
 - Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
 - Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
- Sampling and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter. Filtration is critical to remove any undissolved microparticles.
 - Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of **2-(2-hydroxy-2-phenylethoxy)phenol**.
 - Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Visualizing the Experimental Workflow



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Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Regulatory Context: ICH Guidelines

For drug development professionals, it is crucial to consider the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). According to ICH M9 guidelines, a drug substance is considered "highly soluble" when the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[11][12][13] The experimental protocol outlined above can be adapted to meet these specific requirements for regulatory submissions.

Conclusion

While direct, published experimental data on the solubility of **2-(2-hydroxy-2-phenylethoxy)phenol** is scarce, a robust understanding of its physicochemical properties and the behavior of structurally similar molecules allows for a well-reasoned prediction of its solubility profile. It is anticipated to have good solubility in polar organic solvents and limited but pH-dependent solubility in aqueous media. For definitive quantitative data, the provided experimental protocol offers a reliable and validated approach. This guide serves as a foundational resource to empower researchers in their formulation and development efforts involving this promising compound.

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